1-Boc-3-(4-propoxyphenyl)pyrrolidine
Description
1-Boc-3-(4-propoxyphenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-propoxyphenyl substituent at the 3-position of the pyrrolidine ring. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for bioactive molecules or catalysts.
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-propoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-5-12-21-16-8-6-14(7-9-16)15-10-11-19(13-15)17(20)22-18(2,3)4/h6-9,15H,5,10-13H2,1-4H3 |
InChI Key |
XJLJMGVGXNXIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Boc-3-(4-propoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom in the pyrrolidine ring. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 4-Propoxyphenyl Group: The 4-propoxyphenyl group is introduced through a substitution reaction, where a suitable precursor such as 4-propoxyphenyl bromide is reacted with the Boc-protected pyrrolidine under appropriate conditions.
Chemical Reactions Analysis
1-Boc-3-(4-propoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using reagents like trifluoroacetic acid (TFA).
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Scientific Research Applications
1-Boc-3-(4-propoxyphenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Boc-3-(4-propoxyphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The Boc group provides stability and protection during synthetic transformations, while the 4-propoxyphenyl group can enhance binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs include:
Analysis :
- Aromatic vs. Polar Substituents: The 4-propoxyphenyl group in the target compound contrasts with amino/hydroxyl groups in analogs (e.g., 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine).
Ring Size and Conformational Effects
- Pyrrolidine vs. Piperidine : Piperidine borane complexes exhibit longer B–N bonds (1.665 Å) compared to pyrrolidine borane (1.647 Å), suggesting that six-membered rings introduce greater conformational flexibility. This could influence catalytic or hydrogen-storage applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
